molecular formula C7H14O4 B14146963 Methyl 2,6-dideoxyhexopyranoside CAS No. 62346-15-0

Methyl 2,6-dideoxyhexopyranoside

Cat. No.: B14146963
CAS No.: 62346-15-0
M. Wt: 162.18 g/mol
InChI Key: QNKOVWCOVLYPKR-UHFFFAOYSA-N
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Description

Methyl 2,6-dideoxyhexopyranoside: is a derivative of hexopyranose, a six-membered ring structure commonly found in carbohydrates. This compound is characterized by the absence of hydroxyl groups at the 2 and 6 positions, which distinguishes it from other hexopyranosides. It is often used in synthetic organic chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,6-dideoxyhexopyranoside typically involves the selective removal of hydroxyl groups from a hexopyranose derivative. One common method is the use of a glycosylation reaction, where a suitable glycosyl donor reacts with an alcohol in the presence of a catalyst. For instance, the synthesis can be achieved by reacting a protected hexopyranose with methyl iodide in the presence of a base such as sodium hydride .

Industrial Production Methods: Industrial production of this compound often involves large-scale glycosylation reactions. The process may include the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and catalyst optimization.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,6-dideoxyhexopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halides (e.g., methyl iodide) and bases (e.g., sodium hydride) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2,6-dideoxyhexopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,6-dideoxyhexopyranoside involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes involved in carbohydrate metabolism, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Methyl 3,6-dideoxyhexopyranoside
  • Methyl 4,6-dideoxyhexopyranoside
  • Methyl 2,3-dideoxyhexopyranoside

Comparison: Methyl 2,6-dideoxyhexopyranoside is unique due to the specific positions of the missing hydroxyl groups. This structural difference can influence its reactivity and interactions with other molecules. For example, compared to methyl 3,6-dideoxyhexopyranoside, the absence of the hydroxyl group at the 2 position may result in different chemical and biological properties .

Properties

CAS No.

62346-15-0

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

6-methoxy-2-methyloxane-3,4-diol

InChI

InChI=1S/C7H14O4/c1-4-7(9)5(8)3-6(10-2)11-4/h4-9H,3H2,1-2H3

InChI Key

QNKOVWCOVLYPKR-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC)O)O

Origin of Product

United States

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